3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid
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Overview
Description
3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C13H10ClNO4S. It is known for its unique structure, which includes a thiazolidinone ring and a chlorobenzylidene moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of a propanoic acid derivative. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid: Known for its antioxidant and anticancer properties.
2-(5-ethyl-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Studied for its antimicrobial activity.
Uniqueness
3-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid stands out due to its unique combination of a thiazolidinone ring and a chlorobenzylidene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H10ClNO4S |
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Molecular Weight |
311.74 g/mol |
IUPAC Name |
3-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H10ClNO4S/c14-9-3-1-8(2-4-9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7+ |
InChI Key |
DBTWXHSPFJCYJS-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)O)Cl |
Origin of Product |
United States |
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